1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a phenyl group and a carbonitrile group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-phenylbutyronitrile with dimethylamine in the presence of a suitable catalyst can lead to the formation of the desired azepane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
Scientific Research Applications
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile include other azepane derivatives with different substituents. Examples include:
- 1,1-Dimethyl-4-phenylpiperidine
- 1,1-Dimethyl-4-phenylpiperazine
Uniqueness
What sets this compound apart is its specific combination of a phenyl group and a carbonitrile group attached to the azepane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7512-10-9 |
---|---|
Molecular Formula |
C15H21N2+ |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
1,1-dimethyl-4-phenylazepan-1-ium-4-carbonitrile |
InChI |
InChI=1S/C15H21N2/c1-17(2)11-6-9-15(13-16,10-12-17)14-7-4-3-5-8-14/h3-5,7-8H,6,9-12H2,1-2H3/q+1 |
InChI Key |
YWGSRELTNDVXPS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC(CC1)(C#N)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.